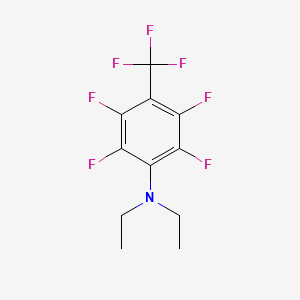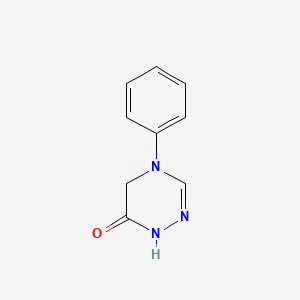![molecular formula C11H17NS B12575683 1-[(5-Methylthiophen-2-yl)methyl]piperidine CAS No. 193202-86-7](/img/structure/B12575683.png)
1-[(5-Methylthiophen-2-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Methylthiophen-2-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-methylthiophen-2-ylmethyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the piperidine and thiophene moieties contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylthiophen-2-yl)methyl]piperidine typically involves the following steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For example, 5-methylthiophene-2-carbaldehyde can be reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(5-Methylthiophen-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The piperidine ring can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
1-[(5-Methylthiophen-2-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific electronic properties due to the presence of the thiophene ring.
Mecanismo De Acción
The mechanism of action of 1-[(5-Methylthiophen-2-yl)methyl]piperidine involves its interaction with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene moiety can participate in electron transfer processes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
- 1-[(3-Methylthiophen-2-yl)methyl]piperidine
- 1-[(5-Bromothiophen-2-yl)methyl]piperidine
- 1-[(5-Methylthiophen-2-yl)methyl]piperidine-3-carboxylic acid
Uniqueness: this compound is unique due to the specific substitution pattern on the thiophene ring, which can influence its electronic properties and biological activities. Compared to other similar compounds, it may exhibit distinct pharmacological profiles and reactivity patterns.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
193202-86-7 |
|---|---|
Fórmula molecular |
C11H17NS |
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
1-[(5-methylthiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C11H17NS/c1-10-5-6-11(13-10)9-12-7-3-2-4-8-12/h5-6H,2-4,7-9H2,1H3 |
Clave InChI |
MMSZMMZGKIOJBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)


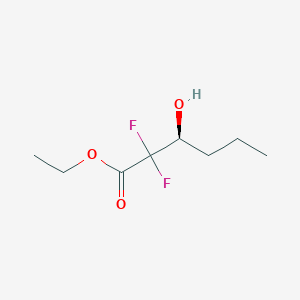
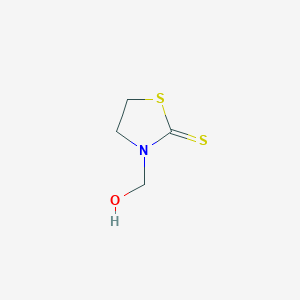
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
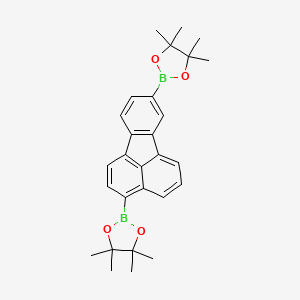

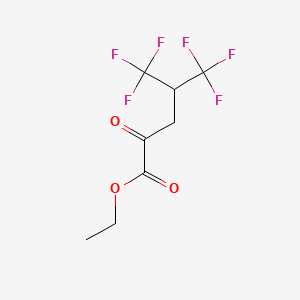
![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
